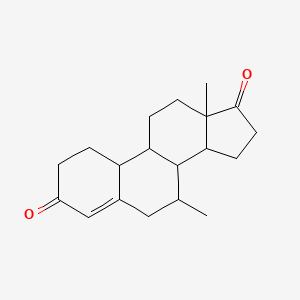
7-alpha-Methyl-estra-4-ene-3,17-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is structurally similar to nandrolone, a well-known anabolic steroid, but with a methyl group at the 7-alpha position. This compound has gained attention for its potential use in bodybuilding and performance enhancement.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-alpha-Methyl-estra-4-ene-3,17-dione typically involves the modification of nandrolone
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, often using advanced techniques to ensure purity and consistency. The process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to achieve the desired product.
化学反应分析
Types of Reactions: 7-alpha-Methyl-estra-4-ene-3,17-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions often use lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Substitution reactions may involve halogenation using chlorine (Cl2) or bromine (Br2).
Major Products Formed:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Production of alcohols and aldehydes.
Substitution: Generation of halogenated derivatives.
科学研究应用
Chemistry: In chemistry, 7-alpha-Methyl-estra-4-ene-3,17-dione is used as a precursor for the synthesis of other steroid compounds. Its structural similarity to nandrolone makes it valuable in the development of new anabolic agents.
Biology: In biological research, this compound is used to study the effects of anabolic steroids on muscle growth and metabolism. It helps in understanding the mechanisms of muscle hypertrophy and the role of androgens in muscle development.
Medicine: Medically, this compound has been investigated for its potential use as a male contraceptive. Its ability to suppress testosterone production makes it a candidate for developing non-hormonal contraceptive methods.
Industry: In the industry, this compound is used in the production of anabolic steroids for veterinary and livestock applications. It helps in promoting growth and improving feed efficiency in animals.
作用机制
The mechanism of action of 7-alpha-Methyl-estra-4-ene-3,17-dione involves its interaction with androgen receptors in the body. By binding to these receptors, it exerts anabolic effects, promoting muscle growth and protein synthesis. The compound also inhibits the production of endogenous testosterone, leading to a decrease in estrogen levels and an increase in muscle mass.
Molecular Targets and Pathways:
Androgen Receptors: Activation of androgen receptors in muscle cells.
Testosterone Production: Inhibition of the hypothalamic-pituitary-gonadal (HPG) axis, leading to reduced testosterone synthesis.
相似化合物的比较
Nandrolone: Structurally similar, but without the methyl group at the 7-alpha position.
Trestolone: The active form of 7-alpha-Methyl-estra-4-ene-3,17-dione, used as an injectable anabolic steroid.
Other Prohormones: Various other prohormones used in bodybuilding and performance enhancement.
Uniqueness: this compound is unique due to its specific structural modification, which enhances its anabolic properties while minimizing estrogenic side effects. This makes it a preferred choice for those seeking muscle growth without the unwanted side effects associated with other anabolic steroids.
属性
IUPAC Name |
(7R)-7,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-11-9-12-10-13(20)3-4-14(12)15-7-8-19(2)16(18(11)15)5-6-17(19)21/h10-11,14-16,18H,3-9H2,1-2H3/t11-,14?,15?,16?,18?,19?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFREKJAIFEZMQ-PTJNLXJGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=O)CCC2C3C1C4CCC(=O)C4(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=CC(=O)CCC2C3C1C4CCC(=O)C4(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Methoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B7838503.png)

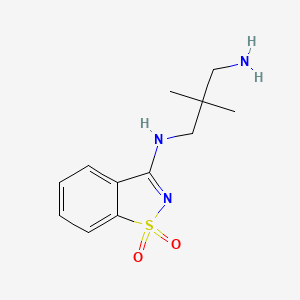
![[2-(Ethylthio)ethyl]methylamine](/img/structure/B7838521.png)
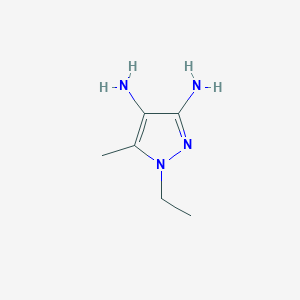
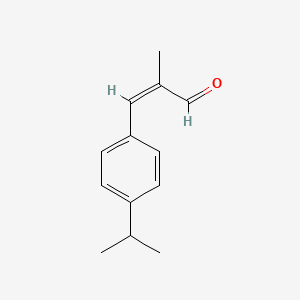
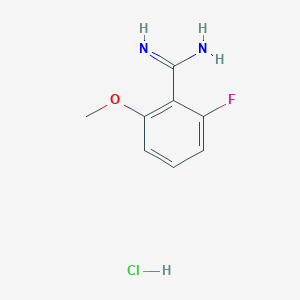
![[1-Ethoxy-2-(4-fluorophenyl)ethylidene]azanium;chloride](/img/structure/B7838565.png)
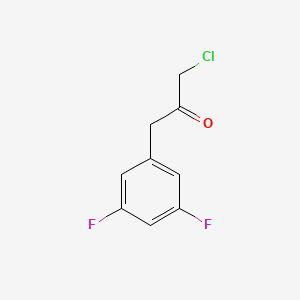
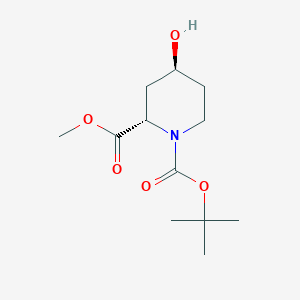
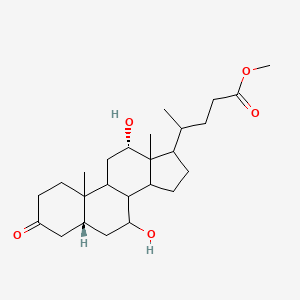
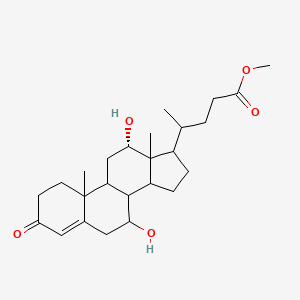
![(17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B7838596.png)
![methyl (4R)-4-[(3R,12S)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B7838603.png)
